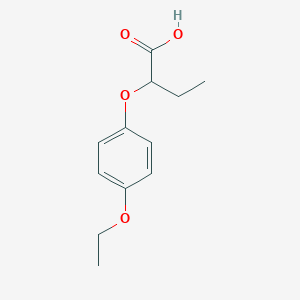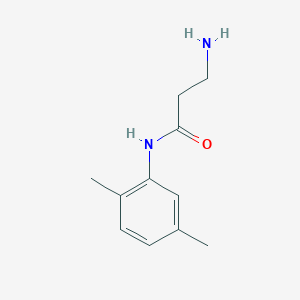
Sodium;acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium;acetate, also known as acetic acid-2-14C sodium salt, is a radiolabeled compound where the carbon-2 position of the acetate molecule is labeled with the radioactive isotope carbon-14. This compound is widely used in biochemical research to trace metabolic pathways and study the kinetics of biochemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Sodium;acetate can be synthesized by reacting acetic acid-2-14C with sodium hydroxide. The reaction is straightforward and involves the neutralization of the acid with the base to form the sodium salt:
CH3COOH-2-14C+NaOH→CH3COONa-2-14C+H2O
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the careful handling of radioactive materials and ensuring that the final product is free from contaminants. The reaction is typically carried out in a controlled environment to prevent any loss of the radioactive isotope.
Analyse Des Réactions Chimiques
Types of Reactions
Sodium;acetate undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to carbon dioxide and water.
Reduction: It can be reduced to ethanol.
Substitution: It can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Sodium acetate can react with alkyl halides in the presence of a base to form esters.
Major Products
Oxidation: Carbon dioxide (CO2) and water (H2O).
Reduction: Ethanol (CH3CH2OH).
Substitution: Esters such as ethyl acetate (CH3COOCH2CH3).
Applications De Recherche Scientifique
Sodium;acetate is extensively used in scientific research, particularly in the following fields:
Chemistry: Used as a tracer to study reaction mechanisms and kinetics.
Biology: Employed in metabolic studies to trace the incorporation of acetate into various biomolecules.
Medicine: Used in diagnostic imaging and to study metabolic disorders.
Industry: Applied in the production of radiolabeled compounds for research and development.
Mécanisme D'action
The mechanism by which Sodium;acetate exerts its effects is primarily through its incorporation into metabolic pathways. The radioactive carbon-14 isotope allows researchers to track the movement and transformation of the acetate molecule within biological systems. This helps in understanding the metabolic fate of acetate and its role in various biochemical processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Sodium formate (HCOONa)
- Sodium propionate (CH3CH2COONa)
- Potassium acetate (CH3COOK)
- Calcium acetate (Ca(CH3COO)2)
Uniqueness
Sodium;acetate is unique due to its radiolabeled carbon-14 isotope, which makes it an invaluable tool for tracing and studying metabolic pathways. Unlike its non-radioactive counterparts, this compound provides a means to visualize and quantify biochemical processes in real-time.
Propriétés
Formule moléculaire |
C2H3NaO2 |
|---|---|
Poids moléculaire |
84.026 g/mol |
Nom IUPAC |
sodium;acetate |
InChI |
InChI=1S/C2H4O2.Na/c1-2(3)4;/h1H3,(H,3,4);/q;+1/p-1/i1+2; |
Clé InChI |
VMHLLURERBWHNL-DEQYMQKBSA-M |
SMILES |
CC(=O)[O-].[Na+] |
SMILES isomérique |
[14CH3]C(=O)[O-].[Na+] |
SMILES canonique |
CC(=O)[O-].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















![2-[4-(2-Amino-ethyl)-phenyl]-acetamidine](/img/structure/B1644735.png)
